N-(1-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide
Description
This compound features an indole core substituted at the 4-position with an acetamide group and at the 1-position with a 2-oxoethylpiperazine moiety bearing a 2-methoxyphenyl group. The 2-methoxyphenylpiperazine fragment is structurally analogous to ligands targeting serotonin (5-HT) receptors, particularly 5-HT1A, as seen in related compounds .
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-17(28)24-19-6-5-8-20-18(19)10-11-27(20)16-23(29)26-14-12-25(13-15-26)21-7-3-4-9-22(21)30-2/h3-11H,12-16H2,1-2H3,(H,24,28) |
InChI Key |
LDYMBPHPRQNPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with an appropriate indole derivative. The key steps include:
Formation of 1-(2-methoxyphenyl)piperazine: This is achieved by reacting 2-methoxyaniline with piperazine under suitable conditions.
Coupling with Indole Derivative: The 1-(2-methoxyphenyl)piperazine is then coupled with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Acetylation: The final step involves acetylation of the coupled product to yield N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly alpha1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations
Substituent Effects :
- The 2-methoxyphenyl group in the target compound and Compound 9 () enhances binding to 5-HT1A receptors compared to halogenated analogs (e.g., 4-fluorophenyl in ) . Methoxy’s electron-donating nature likely improves π-π stacking with receptor residues.
- Halogenated derivatives (e.g., bromo or chloro in ) may exhibit higher lipophilicity, affecting blood-brain barrier penetration but increasing off-target risks .
Core Structure Impact: Indole vs. Pyridinium Salts (): Dibromide salts like 5b exhibit ionic properties, enhancing solubility but limiting membrane permeability compared to neutral acetamides .
Functional Group Variations: Acetamide vs. Oxazolidinone (): The acetamide group in the target compound may offer better hydrolytic stability than oxazolidinone derivatives, which are prone to ring-opening under physiological conditions.
Research Findings and Implications
- 5-HT1A Receptor Affinity : Compound 9 () demonstrates that the 2-methoxyphenylpiperazine motif is critical for 5-HT1A binding. The target compound’s indole core could further optimize this interaction through additional hydrophobic contacts .
- Metabolic Stability : Fluorinated analogs () may resist oxidative metabolism better than methoxy-substituted compounds but could exhibit reduced receptor selectivity .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for Compound 9, involving piperazine coupling with an indole precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
